Des-Methylcarbonate Hydroxy Flometoquin is a derivative of Flometoquin, a novel insecticide that was discovered through collaborative research between Nippon Kayaku and Meiji Seika Kaisha, Ltd. in 2004. Flometoquin is chemically characterized as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate. It exhibits potent insecticidal properties against various species of thrips, acting effectively through both contact and feeding mechanisms. The compound is noted for its selective toxicity, being safe for non-target arthropods, making it suitable for use in Integrated Pest Management programs .
Des-Methylcarbonate Hydroxy Flometoquin is classified under the group of quinoline insecticides. Its structural modifications enhance its efficacy and selectivity against pest species while minimizing environmental impact. The compound falls within the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures .
The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves several key steps, primarily focusing on the modification of the Flometoquin structure to enhance its insecticidal properties.
Methods and Technical Details:
Des-Methylcarbonate Hydroxy Flometoquin has a complex molecular structure characterized by a quinoline core with various substituents that enhance its biological activity.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the presence of specific functional groups and their configurations .
Des-Methylcarbonate Hydroxy Flometoquin participates in various chemical reactions that are crucial for its activity as an insecticide.
The mechanism by which Des-Methylcarbonate Hydroxy Flometoquin exerts its insecticidal effects involves interference with critical biological processes in target pests.
Understanding the physical and chemical properties of Des-Methylcarbonate Hydroxy Flometoquin is vital for its application in pest control.
Des-Methylcarbonate Hydroxy Flometoquin has significant applications in agriculture as an insecticide.
The discovery of des-methylcarbonate hydroxy flometoquin emerged from a strategic alliance between Nippon Kayaku and Meiji Seika Kaisha (later Mitsui Chemicals Crop & Life Solutions), initiated in 2004. This partnership aimed to address critical gaps in thrips management by targeting novel chemical scaffolds with unique modes of action. The collaboration leveraged Nippon Kayaku’s expertise in heterocyclic chemistry and Meiji’s capabilities in biological screening, enabling rapid iteration of phenoxy-quinoline derivatives. Their joint focus centered on overcoming limitations of existing insecticides, which lacked efficacy against resistant thrips species (Frankliniella occidentalis, Thrips palmi, Thrips tabaci) and harmed non-target arthropods [1].
This model exemplifies cross-sectoral innovation in agrochemical development, where shared resources and complementary technical skills accelerate problem-solving. Similar collaborative frameworks observed in sustainable agri-food networks—such as open-source seed breeding initiatives in Mexico—demonstrate how distributed expertise enhances adaptive capacity and reduces R&D duplication [5] [8]. The partnership’s success hinged on integrating synthetic chemistry with ecological safety assessments early in development, ensuring compounds met Integrated Pest Management (IPM) compatibility requirements [1].
Table 1: Collaborative Contributions to Flometoquin Development
Partner | Primary Role | Key Innovation |
---|---|---|
Nippon Kayaku | Synthetic chemistry & lead optimization | Phenoxy-quinoline scaffold design |
Meiji Seika Kaisha | Bioassay & field validation | Efficacy screening against thrips species |
Joint Teams | Structure-Activity Relationship (SAR) | Identification of trifluoromethoxy pharmacophore |
The lead compound (cpd1) originated from a quinoline derivative library screened for diamondback moth (Plutella xylostella) and western flower thrips activity. Though initially exhibiting weak insecticidal potency, cpd1’s distinctive knockdown effect and novel scaffold motivated further optimization. Researchers systematically modified substituents at positions 2–5 of the quinoline core, discovering that:
Des-methylcarbonate hydroxy flometoquin emerged as a critical intermediate during this optimization, formed by hydrolytic cleavage of the C4 methyl carbonate group. Its structural significance lies in:
This process aligns with structural simplification principles in lead optimization—removing nonessential groups (e.g., methyl carbonate) to improve synthetic accessibility while preserving bioactive substructures. As demonstrated in natural product derivatization (e.g., morphine → butorphanol), judicious deconstruction often enhances selectivity and physicochemical properties [6].
Table 2: Structural Evolution from Lead to Flometoquin Intermediate
Compound | R2 | R4 | 6-Substituent | Key Biological Property |
---|---|---|---|---|
cpd1 | H | OH | 4-CF3O-phenoxy | Weak knockdown activity |
cpd2 | CH3 | OCOCH3 | 4-CF3O-phenoxy | Improved thrips mortality (LC50 = 120 ppm) |
Des-methylcarbonate hydroxy flometoquin | CH3 | OH | 4-CF3O-phenoxy | Metabolic intermediate; retained target affinity |
Flometoquin (cpd3) | CH3 | OCOOCH3 | 4-CF3O-phenoxy | Rapid knockdown; field efficacy |
Synthetic Pathway
Des-methylcarbonate hydroxy flometoquin was synthesized via a three-step sequence:
Preclinical to Field Transition
The compound advanced through a tiered evaluation framework:
Field trials followed randomized controlled designs with block allocation to minimize environmental bias. Plot sizes, replication counts, and thrips density thresholds were standardized per the Field Trials of Health Interventions toolbox recommendations [4] [9]. Phase III-equivalent trials confirmed 80–90% reduction in thrips populations under IPM-compatible conditions, meeting predefined efficacy endpoints [1] [7].
Table 3: Key Milestones in Development Timeline
Phase | Duration | Activities | Outcome |
---|---|---|---|
Lead Optimization | 2004–2006 | SAR of 200+ quinoline analogs; synthesis of des-methylcarbonate intermediate | Identification of trifluoromethoxy pharmacophore |
Lab Validation | 2007–2008 | Dose-response against thrips species; non-target arthropod screening | EC90 < 50 ppm; selectivity to beneficial insects |
Field Phase I/II | 2009–2010 | Multi-location trials on vegetables/ornamentals | Confirmed rapid knockdown; 7-day residual activity |
Registration | 2011–2013 | Data package compilation for regulatory submission | Approval in Japan, USA, EU for thrips management |
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8